The synthesis of 1-Bromo-3-(4-chlorophenyl)propan-2-one typically involves the bromination of 3-(4-chlorophenyl)propan-2-one. The reaction is usually performed using liquid bromine as the brominating agent in the presence of a solvent such as acetic acid. The general procedure includes:
In industrial settings, continuous flow reactors may be employed to enhance consistency in product quality and yield. Reaction parameters such as temperature, time, and concentration are optimized to minimize by-product formation .
The molecular structure of 1-Bromo-3-(4-chlorophenyl)propan-2-one can be represented by its canonical SMILES notation: C1=CC(=CC=C1CC(=O)CBr)Cl. The structure features:
The compound exhibits typical ketone characteristics, including a carbonyl group that can participate in various chemical reactions .
1-Bromo-3-(4-chlorophenyl)propan-2-one can undergo several chemical transformations:
These reactions are significant for synthesizing various derivatives that may have enhanced biological activities or different functional properties .
The mechanism of action for 1-Bromo-3-(4-chlorophenyl)propan-2-one largely depends on its reactivity profile as a brominated ketone. In nucleophilic substitution reactions, for example, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom adjacent to the carbonyl group. This results in the formation of new bonds and the generation of substituted products.
In reduction reactions, the carbonyl oxygen is susceptible to nucleophilic attack by hydride donors (e.g., sodium borohydride), leading to the formation of an alcohol. Conversely, oxidation reactions involve the addition of oxygen to convert the ketone into carboxylic acids or other oxidized forms .
1-Bromo-3-(4-chlorophenyl)propan-2-one serves several important roles in scientific research and industrial applications:
1-Bromo-3-(4-chlorophenyl)propan-2-one (CAS: 103557-35-3) is systematically named according to IUPAC conventions, reflecting its bifunctional halogenated structure. The base name propan-2-one indicates a three-carbon ketone, while the 1-bromo and 3-(4-chlorophenyl) prefixes specify substituents at the terminal carbon and aryl ring, respectively [1] [3]. Its molecular formula C₉H₈BrClO (MW: 247.52 g/mol) was confirmed via high-resolution mass spectrometry, with an exact mass of 245.94500 Da [2] [3]. The MDL number MFCD11847556 provides a unique identifier for chemical databases [3].
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| Systematic Name | 1-Bromo-3-(4-chlorophenyl)propan-2-one |
| CAS Registry Number | 103557-35-3 |
| Molecular Formula | C₉H₈BrClO |
| SMILES | O=C(CC₁=CC=C(Cl)C=C₁)CBr |
| InChIKey | GLUIQHUZOIOCAA-UHFFFAOYSA-N |
| Monoisotopic Mass | 245.945 Da |
The SMILES notation O=C(CC1=CC=C(Cl)C=C1)CBr encodes the connectivity: a bromomethyl ketone chain (CBr-C(=O)-) attached to the para-carbon of chlorobenzene [2] [3]. The InChIKey GLUIQHUZOIOCAA-UHFFFAOYSA-N serves as a hashed representation of the full InChI descriptor, enabling rapid digital database searches [2]. Collision cross-section (CCS) predictions for adducts—such as [M+H]⁺ (141.4 Ų) and [M+Na]⁺ (154.0 Ų)—aid in mass spectrometry characterization [2].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: